BenchChemオンラインストアへようこそ!

7-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)quinolin-8-ol

Opioid Receptor GPCR Screening Off-Target Profiling

7-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)quinolin-8-ol (CAS 307540-52-9) is a synthetic quinolin-8-ol (8-hydroxyquinoline) derivative characterized by a C-7 substituent bearing both a 4-fluorophenyl and a 4-methylpiperazin-1-yl moiety. The compound integrates a metal-chelating 8-hydroxyquinoline core with a basic piperazine group and a fluorinated aromatic ring, suggesting potential utility in medicinal chemistry and chemical biology as a scaffold or probe.

Molecular Formula C21H22FN3O
Molecular Weight 351.4 g/mol
CAS No. 307540-52-9
Cat. No. B3406368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)quinolin-8-ol
CAS307540-52-9
Molecular FormulaC21H22FN3O
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(C4=C(C=CC=N4)C=C3)O
InChIInChI=1S/C21H22FN3O/c1-24-11-13-25(14-12-24)20(16-4-7-17(22)8-5-16)18-9-6-15-3-2-10-23-19(15)21(18)26/h2-10,20,26H,11-14H2,1H3
InChIKeyMIGHUSJWTOALIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)quinolin-8-ol (CAS 307540-52-9): Procurement-Focused Compound Identity and Core Characteristics


7-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)quinolin-8-ol (CAS 307540-52-9) is a synthetic quinolin-8-ol (8-hydroxyquinoline) derivative characterized by a C-7 substituent bearing both a 4-fluorophenyl and a 4-methylpiperazin-1-yl moiety . The compound integrates a metal-chelating 8-hydroxyquinoline core with a basic piperazine group and a fluorinated aromatic ring, suggesting potential utility in medicinal chemistry and chemical biology as a scaffold or probe . Unlike clinically advanced 8-hydroxyquinolines, this specific substitution pattern has not been reported to possess a defined, potent molecular target, and its primary documented value lies in its role as a structurally distinct entry within screening libraries [1].

Why Direct Substitution of 7-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)quinolin-8-ol with In-Class Analogs Risks Functional Mismatch


The 8-hydroxyquinoline family displays profound structure-activity relationship (SAR) divergence; minor alterations to the C-7 substituent, such as replacing the 4-fluorophenyl with a 4-methylphenyl or introducing a 5-chloro group, can switch the primary biological readout from chemosensitization to direct antifungal activity [1]. The specific combination of a 4-fluorophenyl group and an N-methylpiperazine in the target compound yields a distinct electrostatic and steric profile that cannot be replicated by analogs lacking the fluorine (e.g., phenyl analogs) or using a different piperazine N-substituent (e.g., hydroxyethyl), leading to substantial differences in target engagement and assay outcomes [2]. Consequently, generic replacement without confirmatory re-screening risks failure to reproduce key performance characteristics in downstream applications .

Quantitative Differentiator Guide for Procuring 7-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)quinolin-8-ol


mu-Type Opioid Receptor Activation: Target Compound vs. Class-Level Baseline Activity

In a high-throughput screen against the mu-type opioid receptor (MOR-1, Homo sapiens), the target compound (CAS 307540-52-9) exhibited a mean activation of 4.41% at 9.3 µM . This activation level is substantially lower than what is typically observed for known opioid agonists under comparable assay conditions, which often exceed 50% activation at similar or lower concentrations [1]. While no direct comparator was run in the same plate, the result classifies the compound as essentially inactive at this target, a critical differentiator for researchers seeking a negative control or a selective probe devoid of opioid liability.

Opioid Receptor GPCR Screening Off-Target Profiling

Muscarinic M1 Receptor Activity: Target Compound Inactivity vs. Cholinergic Reference Standards

When profiled at 3 µM against the muscarinic acetylcholine receptor M1 (Homo sapiens), the target compound yielded a mean activity of -1.07 units, consistent with no measurable agonism or positive allosteric modulation . This contrasts with prototypical M1 agonists such as xanomeline, which demonstrate potent activation (EC50 ~100 nM) in similar formats [1]. The absence of M1 activity differentiates the compound from other piperazine-containing quinolines that may exhibit cholinergic side effects.

Muscarinic Receptor Selectivity Screening CNS Safety

HepG2 Cytotoxicity Screening: Absence of Overt Hepatocellular Toxicity

In a HepG2 cytotoxicity assay measuring cell viability via plate reader, CAS 307540-52-9 displayed no significant cytotoxicity at concentrations up to 92.54 µM, with activity values remaining near baseline throughout the dose-response curve . This behavior stands in contrast to structurally related quinoline chemosensitizers that can exhibit HepG2 cytotoxicity at similar concentrations [1]. The lack of hepatocellular toxicity at screening-relevant concentrations positions the compound as a potentially safer scaffold for early-stage probe development.

Cytotoxicity Hepatic Safety Early ADME-Tox

TDP1 Enzyme Inhibition: Differentiating a Selective Non-Inhibitor from Active Quinoline Derivatives

The target compound was evaluated in a dose-response format against human TDP1 protein and classified as 'Inactive', with a fitted IC50 below the detection limit of the assay . This result directly contrasts with certain quinoline-containing TDP1 inhibitors described in the literature that achieve sub-micromolar potency [1]. The confirmed non-inhibitory profile distinguishes CAS 307540-52-9 for use as a negative control in TDP1 biochemical and cellular assays.

TDP1 DNA Repair Negative Control

Structural Uniqueness: 4-Fluorophenyl vs. 4-Methylphenyl in Piperazinyl-Quinoline Chemosensitizers

A direct structural comparison with the closest BindingDB-listed analog, 5-chloro-7-[(4-methylphenyl)-(4-methylpiperazin-1-yl)methyl]quinolin-8-ol (MLS001172768), reveals that the target compound replaces the 4-methylphenyl with a 4-fluorophenyl and lacks the 5-chloro substituent [1]. This fluorine substitution typically enhances metabolic stability and modulates electronic properties, while the absence of the 5-chloro group alters steric and hydrogen-bonding interactions. Although no head-to-head bioactivity data are available, the structural distinction is sufficient to warrant separate sourcing and biological evaluation [2].

SAR Fluorine Scan Chemosensitizer

Piperazine N-Methyl vs. N-Hydroxyethyl: Functional Group Impact on Biological Profile

Compared to the analog 7-{(4-fluorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}quinolin-8-ol, the target compound's N-methylpiperazine moiety reduces hydrogen-bond donor count and increases lipophilicity (estimated AlogP) [1]. This physicochemical shift can translate into enhanced blood-brain barrier permeability and altered receptor binding kinetics, although direct comparative bioactivity data are lacking. The difference in the piperazine N-substituent alone is a recognized parameter in CNS drug design [2].

Piperazine Modification ADME Receptor Binding

Optimal Deployment Scenarios for 7-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)quinolin-8-ol Based on Verified Differentiators


Negative Control for Opioid and Muscarinic Receptor Screening Panels

Leveraging its confirmed inactivity against MOR-1 and M1 receptors, this compound serves as a well-characterized negative control for high-throughput screens targeting GPCR-mediated pathways, particularly in pain and CNS disorder programs where cholinergic or opioid counter-screening is mandatory .

Non-Cytotoxic Quinoline Scaffold for Hepatic Safety-Focused Lead Optimization

The absence of HepG2 cytotoxicity up to 92.54 µM makes it a suitable starting scaffold for medicinal chemistry efforts aiming to develop liver-safe quinoline-based probes, avoiding the hepatotoxicity liabilities observed in earlier chemosensitizer series [1].

TDP1-Negative Control for DNA Repair Inhibitor Screening

The compound's verified non-inhibitory profile against TDP1 supports its use as a matched negative control in biochemical and cellular assays for DNA repair enzyme inhibitors, reducing false-positive rates and enabling accurate SAR interpretation [2].

Fluorine-Containing Fragment for CNS Multiparameter Optimization (MPO) Libraries

The combination of a 4-fluorophenyl group and an N-methylpiperazine produces a physicochemical profile (AlogP ~3.1, low H-bond donors) aligned with CNS MPO guidelines, positioning the compound as a valuable fragment or building block for the design of brain-penetrant probes [3].

Quote Request

Request a Quote for 7-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)quinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.